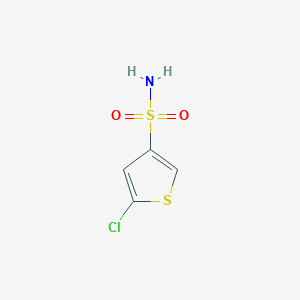

5-Chlorothiophene-3-sulfonamide

Description

5-Chlorothiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring substituted with a chlorine atom at position 5 and a sulfonamide (-SO₂NH₂) group at position 3.

Properties

IUPAC Name |

5-chlorothiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJIEHRNSCJSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303496 | |

| Record name | 5-Chloro-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-42-8 | |

| Record name | 5-Chloro-3-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-chlorothiophene with chlorosulfonic acid to form 5-chlorothiophene-3-sulfonyl chloride, which is then treated with ammonia to yield 5-Chlorothiophene-3-sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the thiophene ring is coupled with other aromatic systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

2-Chlorothiophene-3-sulfonamide is studied for its potential as a carbonic anhydrase inhibitor. 3-Amino-5-chlorothiophene-2-sulfonamide also exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes, which are critical in regulating pH and fluid balance in biological systems. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and certain types of cancer.

Antimicrobial Properties

Sulfonamides exhibit broad-spectrum antimicrobial activity against various bacterial strains. 2-Chlorothiophene-3-sulfonamide has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 1.0 mg/mL |

| S. aureus | 0.5 mg/mL |

| P. aeruginosa | 1.5 mg/mL |

These findings suggest that the compound can disrupt bacterial cell membranes, potentially leading to cell lysis and death, which is supported by protein leakage assays indicating damage to the bacterial membrane integrity.

Antifungal Activity

2-Chlorothiophene-3-sulfonamide has exhibited antifungal activity against pathogens such as Candida albicans. Evaluation via various assays revealed a significant reduction in fungal growth at concentrations comparable to those effective against bacteria.

Cytotoxicity and Anticancer Potential

Studies indicate that 2-Chlorothiophene-3-sulfonamide induces apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, demonstrating its potential as an anticancer agent.

Case Studies

Antibacterial Efficacy: A study investigated the antibacterial efficacy of various sulfonamides, including 2-Chlorothiophene-3-sulfonamide, against multi-drug resistant strains of E. coli. The results showed that the compound significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-3-sulfonamide as a carbonic anhydrase inhibitor involves the binding of the sulfonamide group to the active site of the enzyme. This interaction inhibits the enzyme’s activity by blocking the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes . The thiophene ring and chlorine atom contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: 5-Chlorothiophene-2-sulfonamide

Structural Differences :

- The sulfonamide group is at position 2 instead of 3 on the thiophene ring.

- The chlorine atom remains at position 5.

Key Implications :

- Electronic Effects : The 2-sulfonamide isomer may exhibit stronger electron-withdrawing effects due to proximity to the sulfur atom in the thiophene ring, altering reactivity and binding affinity compared to the 3-isomer.

- Synthetic Accessibility : Sulfonamide derivatives at position 2 are more commonly reported, as thiophene-2-sulfonyl chloride intermediates are synthetically accessible .

Benzo-Fused Analog: 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl Chloride

Structural Differences :

- A benzo[b]thiophene core replaces the monocyclic thiophene.

- A methyl group is present at position 3, and the sulfonyl chloride (-SO₂Cl) group is at position 2.

Key Implications :

Benzene-Based Sulfonamide: Chlorosulfuron

Structural Differences :

- A benzene ring replaces the thiophene.

- The sulfonamide group is linked to a triazine moiety via a urea bridge.

Key Implications :

- Bioactivity : Chlorosulfuron is a herbicide, highlighting the role of sulfonamides in agrochemicals. The triazine group introduces strong electron-withdrawing effects, increasing acidity of the sulfonamide proton (pKa ~3.5) compared to thiophene-based analogs (pKa ~8–10) .

- Target Specificity : The urea-triazine motif enables binding to acetolactate synthase (ALS) enzymes in plants, a mechanism distinct from thiophene derivatives .

Pyrazole-Containing Derivative: 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

Structural Differences :

- A pyrazole ring is appended to the benzene-sulfonamide core.

- A 4-chlorophenyl group and methyl substituent are present on the pyrazole.

Key Implications :

- Thermodynamic Stability : The rigid pyrazole ring may confer conformational stability, influencing pharmacokinetic properties .

Comparative Analysis Table

Research Findings and Inferences

Benzo-fused derivatives (e.g., benzo[b]thiophene) show increased steric bulk, which may hinder interactions with narrow active sites .

Biological Relevance :

- Thiophene sulfonamides are under investigation for carbonic anhydrase inhibition, while benzene derivatives like Chlorosulfuron have established roles in agriculture .

Synthetic Considerations :

- Thiophene-2-sulfonyl chlorides are more readily available, making 2-sulfonamides easier to synthesize than 3-substituted analogs .

Biological Activity

5-Chlorothiophene-3-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a thiophene ring. This structure is pivotal to its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Pseudomonas aeruginosa | 100 µM |

The compound's mechanism involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, crucial for bacterial growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including breast and cervical cancer.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 29 µM after 72 hours of treatment. The results indicate significant selectivity towards cancer cells compared to normal fibroblasts .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 29 | 1.82 |

| HFF-1 (normal fibroblasts) | >250 | - |

The compound's ability to induce apoptosis in cancer cells was confirmed through lactate dehydrogenase (LDH) release assays, indicating cellular membrane integrity loss .

Neuropharmacological Effects

This compound has also been investigated for its potential neuropharmacological effects, particularly as an inhibitor of insulin-regulated aminopeptidase (IRAP). IRAP is implicated in cognitive function and memory processes.

Research Findings

A structure–activity relationship study revealed that this compound exhibits moderate inhibitory potency against IRAP with an IC50 value of approximately 1.1 µM. This suggests potential applications in cognitive enhancement therapies .

Q & A

Q. What are the standard synthetic routes for 5-chlorothiophene-3-sulfonamide?

- Methodological Answer : The synthesis typically involves two key steps: chlorosulfonation of a thiophene precursor followed by amination .

Chlorosulfonation : React 3-substituted thiophene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

Amination : Treat the intermediate (e.g., 5-chlorothiophene-3-sulfonyl chloride) with ammonia or primary/secondary amines in anhydrous solvents (e.g., dichloromethane) at room temperature to form the sulfonamide .

Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How is the structure of this compound confirmed after synthesis?

- Methodological Answer : Structural confirmation relies on multimodal analytical techniques :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene protons) and NH₂ groups (δ 5.0–6.0 ppm, broad singlet) .

- ¹³C NMR : Confirm sulfonamide carbon (δ ~125–135 ppm) and thiophene ring carbons .

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ for C₄H₃ClN₂O₂S₂ at 235.6 g/mol) .

- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the chlorosulfonation step to improve yield and purity?

- Methodological Answer : Optimization strategies include:

- Temperature Control : Maintain sub-10°C conditions during chlorosulfonation to minimize side reactions (e.g., ring oxidation) .

- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize reactive intermediates .

- Kinetic Monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate at maximal sulfonyl chloride formation .

Example : A 2022 study achieved 85% yield by quenching the reaction at 90% conversion, avoiding over-sulfonation .

Q. What strategies resolve contradictory spectroscopic data when characterizing sulfonamide derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts) can arise from tautomerism or solvent effects . Mitigation approaches:

- Variable Temperature NMR : Probe dynamic equilibria (e.g., NH proton exchange) by acquiring spectra at 25°C and −40°C .

- Deuterated Solvent Screening : Compare data in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .

Applications in Scientific Research

Q. In what pharmaceutical research contexts is this compound utilized?

- Methodological Answer : Key applications include:

- Enzyme Inhibition : As a sulfonamide scaffold, it targets carbonic anhydrases and metalloproteases. For example, modify the thiophene ring to enhance binding to catalytic zinc ions .

- Antimicrobial Agents : Structure-activity relationship (SAR) studies explore substituent effects on Gram-negative bacteria (e.g., E. coli MIC values) .

Case Study : A 2023 study incorporated the compound into a covalent inhibitor library for SARS-CoV-2 Mpro, achieving IC₅₀ < 1 µM .

Data Analysis and Quality Control

Q. What analytical approaches assess the purity of this compound in complex mixtures?

- Methodological Answer : HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (+0.1% formic acid). Monitor purity via UV absorption at 254 nm and MS detection . Quantitative ¹H NMR : Integrate impurity peaks relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.